![molecular formula C22H29N3O5S B7715543 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)
3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide is a chemical compound that has been extensively studied for its potential therapeutic benefits. This compound is known for its unique chemical structure and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. Additionally, this compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor that is involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit angiogenesis. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide. One potential direction is the development of more efficient methods for the synthesis of this compound. Additionally, further studies are needed to investigate the potential therapeutic benefits of this compound for the treatment of various cancers and inflammatory diseases. Furthermore, the development of more soluble derivatives of this compound may enhance its therapeutic potential and improve its bioavailability.
Synthesemethoden
The synthesis of 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate product is then reacted with benzylamine and sodium sulfite to form the benzylsulfonamide derivative. The final product, 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide, is obtained by reacting the benzylsulfonamide derivative with 2-chlorobenzylamine and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic benefits. Research has shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
3-(benzylsulfamoyl)-4-methoxy-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-9-8-19(22(26)23-10-5-11-25-12-14-30-15-13-25)16-21(20)31(27,28)24-17-18-6-3-2-4-7-18/h2-4,6-9,16,24H,5,10-15,17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOHBFHAWLNCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2CCOCC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfamoyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

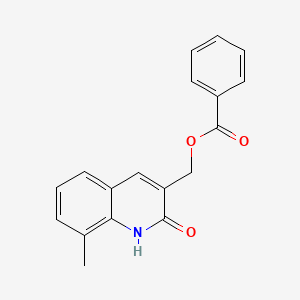
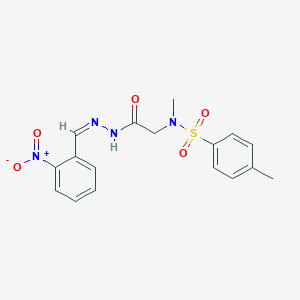
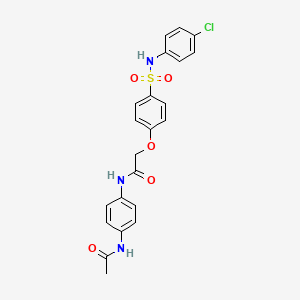


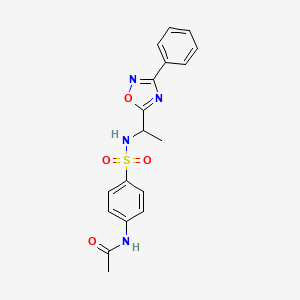

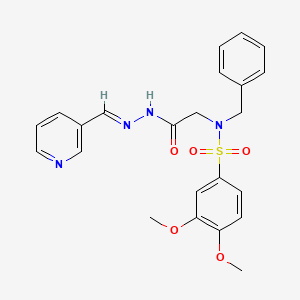
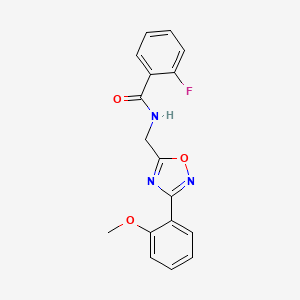
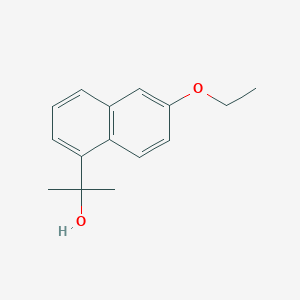
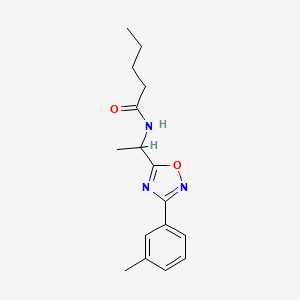
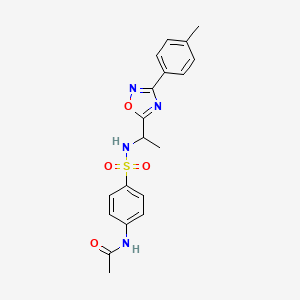
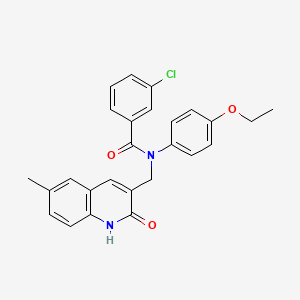
![(R)-1-ethyl-2-(hydroxydiphenylmethyl)-N-(2-hydroxypropyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7715557.png)